molecular formula C11H9N3O B14961483 N,N-bis(cyanomethyl)benzamide

N,N-bis(cyanomethyl)benzamide

Cat. No.: B14961483
M. Wt: 199.21 g/mol
InChI Key: FRUXIIRDYWNZKC-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)benzamide: is an organic compound with the molecular formula C11H9N3O It is characterized by the presence of two cyanomethyl groups attached to the nitrogen atoms of a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of benzamide with cyanomethylating agents such as methyl cyanoacetate. The reaction is usually carried out under solvent-free conditions or with minimal solvent at elevated temperatures. For instance, the direct treatment of benzamide with methyl cyanoacetate at room temperature or under reflux conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N,N-bis(cyanomethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyanomethyl groups.

    Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex structures.

    Cyclization Reactions: The compound can be used as a precursor for the synthesis of heterocyclic compounds through cyclization reactions.

Common Reagents and Conditions:

    Oxidizing Agents: For oxidation reactions, common reagents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are often used to facilitate hydrogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield various heterocyclic compounds, which are of significant interest in medicinal chemistry .

Scientific Research Applications

Chemistry: N,N-bis(cyanomethyl)benzamide is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex organic molecules and heterocycles.

Biology and Medicine: In biological research, the compound is studied for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may have therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)benzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • N,N-bis(cyanomethyl)-4-ethoxybenzamide
  • N,N-bis(cyanomethyl)-4-methoxybenzamide
  • N,N-bis(cyanomethyl)-3-nitrobenzamide
  • N,N-bis(cyanomethyl)-4-methyl-3-nitrobenzamide
  • N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide

Comparison: N,N-bis(cyanomethyl)benzamide is unique due to its specific substitution pattern and the presence of two cyanomethyl groupsFor instance, the presence of different substituents on the benzamide core can significantly alter the compound’s reactivity and biological activity .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

N,N-bis(cyanomethyl)benzamide

InChI

InChI=1S/C11H9N3O/c12-6-8-14(9-7-13)11(15)10-4-2-1-3-5-10/h1-5H,8-9H2

InChI Key

FRUXIIRDYWNZKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC#N)CC#N

Origin of Product

United States

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